molecular formula C11H15NO4 B8119923 Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

Cat. No.: B8119923
M. Wt: 225.24 g/mol
InChI Key: DAMJAHUBTRVKPI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chiral carbamate derivative featuring a benzyl-protected carbamate group linked to a (2R)-2,3-dihydroxypropyl moiety. This compound is structurally characterized by its vicinal diol group and carbamate functionality, which confer unique solubility, stability, and reactivity properties.

The stereochemistry of the 2,3-dihydroxypropyl group (R-configuration) is critical for its interactions in biological systems, such as hydrogen bonding and chiral recognition, which are relevant in pharmaceutical applications like contrast agents or enzyme inhibitors .

Properties

IUPAC Name

benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJAHUBTRVKPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-2,3-dihydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Applications/Notes Reference
Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate C11H15NO4 Benzyl carbamate, (2R)-2,3-dihydroxypropyl Potential intermediate for contrast agents or chiral drugs; stereospecific activity
Iohexol (OMNIPAQUE) C19H26I3N3O9 Triiodinated benzene, multiple dihydroxypropyl carbamides Nonionic X-ray contrast agent; high iodine content for radiography
Iosimenol C31H36I6N6O14 Propanedioyl-linked dihydroxypropyl carbamides, triiodinated Iodinated contrast agent; optimized for low osmolality and renal safety
Pimertib (AS703026/MSC1935369) C15H18FN3O3 (S)-2,3-dihydroxypropyl, isonicotinamide MEK inhibitor; anticancer activity via kinase inhibition
Benzyl N-(4-pyridyl)carbamate C13H12N2O2 Benzyl carbamate, 4-pyridyl Crystalline solid with N–H⋯N hydrogen bonding; synthetic intermediate

Key Differences in Physicochemical Properties

Solubility and Stability: this compound exhibits enhanced water solubility due to its diol group compared to nonpolar analogs like Benzyl N-(4-pyridyl)carbamate. However, it is less stable under acidic conditions than iodinated derivatives like Iohexol, which are designed for high in vivo stability . The dihydroxypropyl moiety in the target compound enables hydrogen bonding, distinguishing it from the sulfonamide-based MEK inhibitor Pimertib, which relies on hydrophobic interactions for target binding .

Stereochemical Impact: The (2R)-configuration of the dihydroxypropyl group differentiates it from racemic or (S)-configured analogs (e.g., Pimertib), which show divergent biological activities. For example, iodinated contrast agents like Iosimenol use achiral dihydroxypropyl groups to minimize stereochemical complexity and toxicity .

Biological Activity

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate (CAS: 108587-40-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₉H₁₃N₁O₄
  • Molecular Weight: 183.20 g/mol
  • IUPAC Name: this compound

This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydroxypropyl chain. The presence of hydroxyl groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzyl carbamates exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A comparative analysis highlighted that specific derivatives demonstrated superior potency compared to established chemotherapeutic agents like sunitinib .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Notes
Compound 5dLeukemia0.5Non-cytotoxic
Compound 5hOvarian Cancer0.8Effective without cytotoxicity
Compound 5xBreast Cancer0.7High selectivity for cancer cells

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that similar compounds exhibit antibacterial and antifungal activities against various pathogens. For example, certain derivatives demonstrated growth inhibition greater than 73% against Gram-positive and Gram-negative bacteria at concentrations as low as 32 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenGrowth Inhibition (%)Concentration (µg/mL)
Compound AE. coli>9532
Compound BC. albicans>9332
Compound CA. baumannii>7332

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Similar carbamate derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Membrane Integrity: Antimicrobial activity is thought to arise from the disruption of bacterial cell membranes.

Case Studies and Research Findings

A pivotal study investigated the synthesis and biological evaluation of a series of α-benzyl monoxime thiocarbohydrazide derivatives, revealing their multifaceted potential as antibacterial and anticancer agents . The findings underscored the importance of structural modifications in enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.